molecular formula C9H14N2O2 B1439331 ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 230646-11-4

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1439331
CAS RN: 230646-11-4
M. Wt: 182.22 g/mol
InChI Key: RUCKEQXDHWOWNP-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a member of pyrroles . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . This compound is used as a reagent in the synthesis of a diacetylenic bilirubin .


Synthesis Analysis

The synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved from Ethyl cyanoacetate and Acetylacetone . In addition, it can be synthesized by aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate includes a pyrrole ring . The IUPAC Standard InChI of this compound is InChI=1S/C8H13N/c1-4-8-6 (2)5-9-7 (8)3/h5,9H,4H2,1-3H3 .

Scientific Research Applications

Oxidation Studies

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate has been studied in the context of oxidation reactions. Researchers attempted to prepare this compound using standard ring synthesis procedures but instead isolated 2-hydroxy-2H-pyrroles. This finding led to a deeper understanding of the oxidative behavior of related compounds (Cirrincione et al., 1987).

Molecular Structure and Spectral Analyses

The molecular structure of related compounds such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized. This includes studies on vibrational analysis, indicating the formation of dimers in the solid state, and analyses of electron density and total electron energy density (Singh et al., 2013).

Synthesis and Characterization

The synthesis and characterization of variants of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate have been documented. For example, a study on ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, synthesized by amination, provides insights into the synthesis routes and characterization techniques for such compounds (Idhayadhulla et al., 2010).

Applications in Heterocyclic Chemistry

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate plays a role in the synthesis of heterocyclic compounds. It has been used as a key intermediate in the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives, highlighting its importance in the field of heterocyclic chemistry (El-Kashef et al., 2000).

Antioxidant Activity Studies

Some studies have explored the antioxidant activity of derivatives of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. For instance, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, derived from a related compound, demonstrated remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

Non-linear Optical Material Potential

The compound's derivatives have been studied for their potential as non-linear optical (NLO) materials. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized and found to have properties suitable for NLO applications (Singh et al., 2014).

Quantum Chemical Calculations

Various studies have employed quantum chemical calculations to evaluate the properties of derivatives of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. These studies have provided insights into the thermodynamic parameters, vibrational analysis, and reactivity descriptors of these compounds (Singh et al., 2014).

Mechanism of Action

    Target of Action

    Pyrrole derivatives, which include “ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate”, are known to exhibit a wide range of biological activities . They can interact with various targets in the body, including enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound and its functional groups.

    Mode of Action

    The mode of action of a compound refers to how it interacts with its target to exert its effects. For pyrrole derivatives, this could involve binding to a target protein and modulating its activity . The exact mode of action would depend on the specific target and the structure of the compound.

    Biochemical Pathways

    Pyrrole derivatives can affect various biochemical pathways depending on their specific targets . For example, if a pyrrole derivative targets an enzyme involved in a particular metabolic pathway, it could alter the flow of metabolites through that pathway.

    Result of Action

    The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its target. For pyrrole derivatives, this could include changes in cell signaling, gene expression, or metabolic activity .

properties

IUPAC Name

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCKEQXDHWOWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

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